molecular formula C8H5F5OS B13429180 Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide

Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide

Cat. No.: B13429180
M. Wt: 244.18 g/mol
InChI Key: MAHKXKZECTXGCH-UHFFFAOYSA-N
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Description

Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide is an organofluorine compound that contains both difluoromethyl and trifluoromethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoromethyl 4-(trifluoromethoxy)phenyl sulphide typically involves the introduction of the difluoromethyl and trifluoromethoxy groups onto a phenyl ring. One common method is the use of difluoromethylation reagents in the presence of a suitable catalyst. For example, the reaction of 4-(trifluoromethoxy)phenyl thiol with difluoromethylating agents under controlled conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphide group to a thiol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of difluoromethyl 4-(trifluoromethoxy)phenyl sulphide involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Difluoromethyl phenyl sulphide: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    Trifluoromethoxy phenyl sulphide: Lacks the difluoromethyl group, affecting its reactivity and applications.

    Phenyl sulphide: Does not contain any fluorine atoms, leading to significantly different behavior in chemical reactions.

Uniqueness

Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide is unique due to the presence of both difluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C8H5F5OS

Molecular Weight

244.18 g/mol

IUPAC Name

1-(difluoromethylsulfanyl)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5F5OS/c9-7(10)15-6-3-1-5(2-4-6)14-8(11,12)13/h1-4,7H

InChI Key

MAHKXKZECTXGCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)SC(F)F

Origin of Product

United States

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